molecular formula C23H24N6O B4939798 3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole

3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole

Cat. No.: B4939798
M. Wt: 400.5 g/mol
InChI Key: BHRKGASYWLLGQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole is a complex organic compound featuring a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-methyl-4-[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-17-23(27-30-26-17)29-13-11-28(12-14-29)16-21-15-24-25-22(21)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKGASYWLLGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1N2CCN(CC2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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